
4-Methylpiperidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylpiperidine-1-sulfonamide is an organic compound that belongs to the class of sulfonamides and piperidines. This compound features a six-membered piperidine ring with a methyl group at the fourth position and a sulfonamide group at the first position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpiperidine-1-sulfonamide typically involves the reaction of 4-methylpiperidine with sulfonyl chloride in the presence of a base. The reaction proceeds as follows:
Starting Materials: 4-Methylpiperidine and sulfonyl chloride.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylpiperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
4-Methylpiperidine-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 4-Methylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition disrupts the production of DNA and RNA in microorganisms, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A basic structure without the sulfonamide group.
4-Methylpiperidine: Lacks the sulfonamide group.
Sulfanilamide: Contains a sulfonamide group but lacks the piperidine ring
Uniqueness: 4-Methylpiperidine-1-sulfonamide is unique due to the combination of the piperidine ring and the sulfonamide group, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C6H14N2O2S |
|---|---|
Molekulargewicht |
178.26 g/mol |
IUPAC-Name |
4-methylpiperidine-1-sulfonamide |
InChI |
InChI=1S/C6H14N2O2S/c1-6-2-4-8(5-3-6)11(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10) |
InChI-Schlüssel |
OPIKNJUFVSDEQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


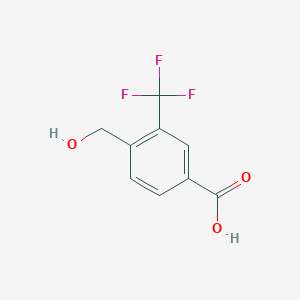
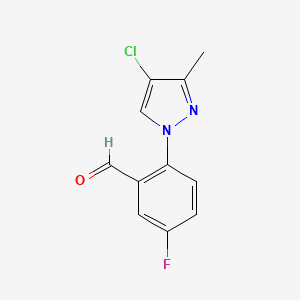
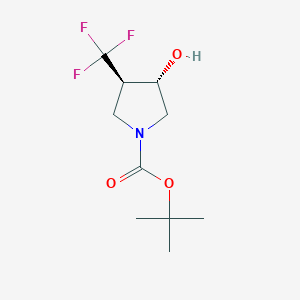

![(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-yl)methanamine](/img/structure/B13628089.png)

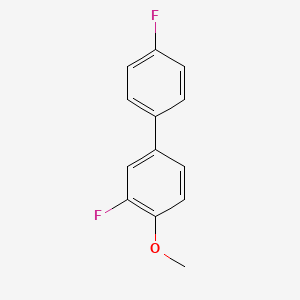

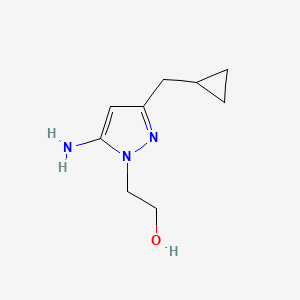
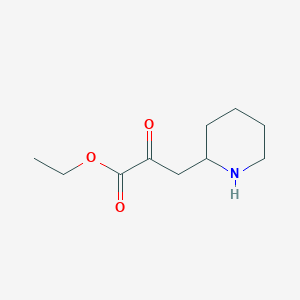
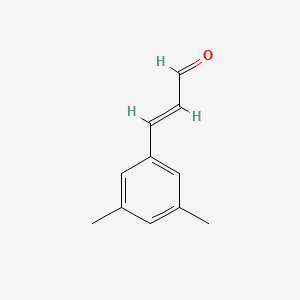
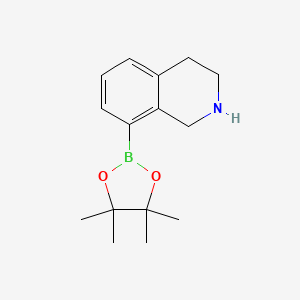
![2'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid](/img/structure/B13628133.png)
![Ethyl 3-[(cyclopropylmethyl)amino]-2,2-difluoropropanoate](/img/structure/B13628136.png)
